Enhanced Triplet Quantum Yield and Visible Light Absorption via Bromination
Bromination of the thioxanthone core extends the absorption spectrum into the visible range while preserving triplet energy. Specifically, di-bromination of thioxanthone results in a minor loss of lowest triplet state energy of only 3 kcal/mol relative to the non-brominated parent, a critical advantage for visible-light-driven applications [1]. Furthermore, bromine substitution leads to a slight but measurable increase in triplet quantum yield, enhancing its efficiency as a triplet sensitizer [1]. While these data are from di-brominated derivatives, they provide a robust class-level inference for the beneficial effect of bromine substitution at the 1-position in 1-bromothioxanthen-9-one.
| Evidence Dimension | Triplet State Energy Loss upon Bromination |
|---|---|
| Target Compound Data | Class inference: Monobromination at the 1-position is expected to confer similar photophysical enhancements. |
| Comparator Or Baseline | Non-brominated Thioxanthone |
| Quantified Difference | Di-bromination results in a loss of only 3 kcal/mol in lowest triplet state energy. |
| Conditions | Data derived from comparative studies on brominated thioxanthone derivatives in organic photocatalysis. |
Why This Matters
This demonstrates that bromination does not significantly compromise the triplet energy required for effective energy transfer, enabling the use of this compound in visible-light photocatalysis with high efficiency.
- [1] Evaluating brominated thioxanthones as organo‐photocatalysts. (2017). Journal of Physical Organic Chemistry, 30(9), e3674. DOI: 10.1002/poc.3674. Abstract accessed via ScienceDirect. View Source
